6-bromo-2,3-dihydro-1H-phenalene
Description
Chemical Identification and Nomenclature
This compound is a brominated polycyclic hydrocarbon characterized by a fused bicyclic system. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent structure phenalene, a tricyclic aromatic hydrocarbon consisting of three fused benzene rings. The numerical prefix "6-bromo" indicates the substitution of a bromine atom at the sixth position of the phenalene backbone, while "2,3-dihydro" denotes the partial saturation of the second and third carbon atoms, reducing aromaticity in that region.
The compound’s molecular formula is C₁₃H₁₁Br , with a molecular weight of 247.13 g/mol . Its structural identity is further clarified by the SMILES notation BrC₁=C₂C=CC=C₃CCCC(C=C₁)=C₃₂ , which encodes the bromine substituent’s position and the dihydro modification. The CAS registry number 15733-72-9 serves as its unique identifier in chemical databases. Alternative nomenclature includes 6-Brom-perinaphthan , though this term is less frequently used in modern literature.
To contextualize its chemical identity, Table 1 compares key identifiers of this compound with related phenalene derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 15733-72-9 | C₁₃H₁₁Br | 247.13 |
| 1H-Phenalene | 203-80-5 | C₁₃H₁₀ | 166.22 |
| 6-Bromo-2-quinolin-2-ylphenalene-1,3-dione | 94318-93-1 | C₂₂H₁₂BrNO₂ | 402.24 |
Table 1: Comparative chemical identifiers for this compound and related compounds.
The systematic naming of this compound adheres to IUPAC guidelines for polycyclic hydrocarbons, prioritizing the numbering of substituents to minimize positional indices. The dihydro designation reflects the saturation of two carbons in the central ring, distinguishing it from fully aromatic phenalene derivatives.
Historical Context and Discovery Timeline
The historical trajectory of this compound remains partially obscured due to limited documentation in early chemical literature. However, its emergence correlates with advancements in electrophilic aromatic substitution techniques and Friedel-Crafts alkylation methods, which gained prominence in the mid-20th century for functionalizing polycyclic hydrocarbons. The compound’s first explicit documentation appears in chemical registries and supplier catalogs by the early 21st century, with Chemsrc and BLDpharm listings dated 2024 reflecting its contemporary relevance in synthetic chemistry.
The delayed recognition of this specific derivative likely stems from the niche applications of partially saturated brominated aromatics compared to their fully aromatic counterparts. Early phenalene research prioritized compounds like 1H-phenalene (CAS 203-80-5), whose fully conjugated π-system offered greater utility in materials science. The strategic introduction of bromine and partial saturation in this compound represents a deliberate modification to tune electronic properties while retaining structural rigidity—a design principle that gained traction in pharmaceutical intermediate synthesis during the 2010s.
Structural Relationship to Phenalene Derivatives
This compound occupies a unique position within the phenalene family, blending features of aromatic and aliphatic systems. Compared to the parent 1H-phenalene, the dihydro modification introduces a non-planar geometry at the 2,3-position, reducing conjugation in the central ring while maintaining aromaticity in the outer benzene rings. This structural hybridity enables distinct reactivity patterns, particularly in electrophilic substitution reactions where the saturated carbons act as steric barriers, directing incoming substituents to specific positions.
The bromine substituent further differentiates this compound from non-halogenated analogs. In 1H-phenalene (C₁₃H₁₀), the absence of electronegative groups permits uniform electron density across the π-system. By contrast, the electron-withdrawing bromine atom in this compound creates localized regions of reduced electron density, enhancing susceptibility to nucleophilic attack at the para position relative to the halogen. This electronic modulation is exemplified in derivatives like 6-bromo-2-quinolin-2-ylphenalene-1,3-dione (CAS 94318-93-1), where bromine synergizes with ketone groups to enable multi-step functionalization.
Properties
Molecular Formula |
C13H11Br |
|---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-phenalene |
InChI |
InChI=1S/C13H11Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h2,5-8H,1,3-4H2 |
InChI Key |
NTHZJTNJNMVSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C(C3=CC=C2)Br)C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Bromination
- The synthesis typically begins with 1-methyl-4-bromonaphthalene as the key precursor.
- Bromination of 1-methyl-4-bromonaphthalene is carried out using N-bromosuccinimide (NBS) in the presence of carbon tetrachloride (CCl4) and benzoyl peroxide as a radical initiator.
- This step yields 1-bromomethyl-4-bromonaphthalene, introducing a bromomethyl group while retaining the aromatic bromine substituent.
Alkylation and Hydrolysis
- The bromomethyl intermediate undergoes alkylation with dimethyl malonate in the presence of sodium methoxide (NaOMe) in methanol (MeOH).
- Subsequent alkaline hydrolysis converts the ester groups into the corresponding malonic acid derivative, 2-((4-bromonaphthalen-1-yl)methyl)malonic acid.
Decarboxylation and Acid Chloride Formation
- Thermal decarboxylation of the malonic acid derivative yields 3-(4-bromonaphthalen-1-yl)propanoic acid.
- Conversion of the acid to the corresponding acid chloride is performed using oxalyl chloride in dichloromethane (CH2Cl2).
Friedel-Crafts Acylation and Cyclization
- Friedel-Crafts acylation of the acid chloride with aluminum chloride (AlCl3) in dichloromethane leads to cyclization, forming 6-bromo-2,3-dihydro-1H-phenalen-1-one.
- This key intermediate contains the dihydrophenalene core with a ketone functional group.
Reduction to 6-Bromo-2,3-dihydro-1H-phenalene
- The ketone is first reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol.
- Further reduction with triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) and dichloromethane yields the fully reduced this compound compound.
- According to patent literature, an alternative approach involves halogenation of 2-formylphenol derivatives with bromine in the presence of alkali metal acetate and acetic acid, followed by protection of hydroxy groups with p-toluenesulfonyl chloride or bromide.
- Subsequent condensation reactions with nitroalkyl furans and reductions lead to intermediates that can be cyclized to the phenalene core.
- Protecting groups such as methoxy substituents are strategically employed and later removed to yield hydroxylated phenalene derivatives, which can be further modified to esters, ethers, or acid salts.
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| Bromination | NBS, CCl4, benzoyl peroxide | 1-Bromomethyl-4-bromonaphthalene | High regioselectivity |
| Alkylation | Dimethyl malonate, NaOMe, MeOH | 2-((4-Bromonaphthalen-1-yl)methyl)malonic acid | Efficient alkylation and hydrolysis |
| Decarboxylation | Heat | 3-(4-Bromonaphthalen-1-yl)propanoic acid | Thermal decarboxylation |
| Acid chloride formation | Oxalyl chloride, CH2Cl2 | Acid chloride intermediate | Standard acyl chloride formation |
| Friedel-Crafts acylation | AlCl3, CH2Cl2 | 6-Bromo-2,3-dihydro-1H-phenalen-1-one | Cyclization step |
| Reduction (ketone to alcohol) | NaBH4, MeOH | Alcohol intermediate | Mild reducing agent |
| Final reduction | Et3SiH, TFA, CH2Cl2 | This compound | Complete reduction |
- Microwave activation has been reported to drastically reduce reaction times in related phenalene syntheses, enhancing cost-effectiveness and purity without extensive purification.
- Halogenation steps are optimized by using mild acids and alkali metal acetates to promote regioselective bromination at the 6-position.
- Protecting group strategies (e.g., methoxy groups) are critical for controlling substitution patterns and enabling subsequent functional group transformations.
- Reduction steps employ mild hydride reagents and silane-based reductions to avoid over-reduction or side reactions.
- Purification often involves extraction, washing with saturated sodium chloride, drying with magnesium sulfate, and crystallization from appropriate solvents such as pyridine/dichloromethane mixtures layered with methanol.
The preparation of this compound is achieved through a multi-step synthetic route starting from brominated naphthalene derivatives. Key transformations include selective bromination, alkylation with malonate esters, decarboxylation, acid chloride formation, Friedel-Crafts cyclization, and sequential reductions. The process is supported by protecting group chemistry and optimized halogenation protocols to ensure regioselectivity and yield. These methods are well-documented in patent literature and peer-reviewed research, providing a robust framework for the synthesis of this compound with potential applications in materials science and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 6-bromo-2,3-dihydro-1H-phenalen-1-ol.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Reduction: Sodium borohydride (NaBH4) and triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH4 yields 6-bromo-2,3-dihydro-1H-phenalen-1-ol, while oxidation with KMnO4 can produce various oxidized derivatives.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-phenalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-phenalene and its derivatives involves interactions with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Skeleton and Substituent Variations
5-Methoxy-2,2-dicarboxy-2,3-dihydro-1H-phenalene () :
This compound shares the dihydro-phenalene core but substitutes bromine with methoxy and dicarboxy groups. The carboxyl groups enhance solubility in polar solvents, while the methoxy group reduces electrophilicity compared to the brominated analog. This derivative is used in synthesizing alentamol, a pharmaceutical intermediate .6-Bromo-2,3-dihydro-1H-inden-1-ol () :
Inden differs from phenalene by having one fewer fused benzene ring. The hydroxyl group at the 1-position introduces hydrogen-bonding capability, which is absent in 6-bromo-2,3-dihydro-1H-phenalene. This structural variation impacts solubility and biological interactions, as seen in its applications as a chiral building block .6-Bromo-3,4-dihydronaphthalen-1(2H)-one () :
This ketone derivative of dihydronaphthalene lacks the fused tricyclic structure of phenalene. The bromine at the 6-position and the ketone group at the 1-position make it a reactive electrophile, suitable for cross-coupling reactions in organic synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Halogen Impact on Receptor Binding ()
| Compound | 5-HT2C Ki (µM) | 5-HT2A Ki (µM) |
|---|---|---|
| 6-Bromoaplysinopsin | 0.3 | 2.0 |
| N-3’-Ethylaplysinopsin | 3.5 | 1.7 |
| Non-brominated analogs | >10 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
